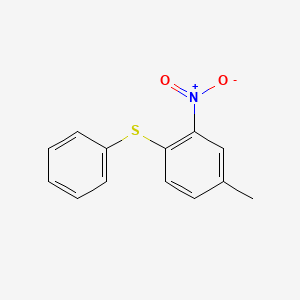![molecular formula C12H11ClN2OS B8280264 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8280264.png)
5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
Vue d'ensemble
Description
5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorobenzyl group and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one typically involves the reaction of 4-chlorobenzyl chloride with 2-methylthiopyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like cesium carbonate (Cs2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene: Another heterocyclic compound with a similar structure but different functional groups.
4-Chlorobenzyl chloride: A simpler compound that serves as a precursor in the synthesis of 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H11ClN2OS |
|---|---|
Poids moléculaire |
266.75 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-17-12-14-7-9(11(16)15-12)6-8-2-4-10(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) |
Clé InChI |
HOYGMPDDEVYMNG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=O)N1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Dimethyl-imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B8280191.png)
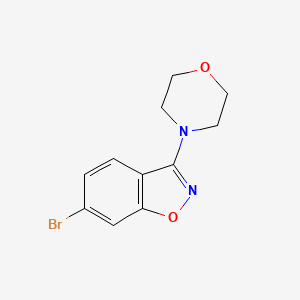
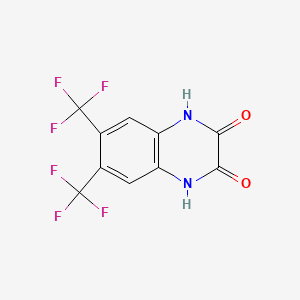
![2-Bromo-6-chlorothieno[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8280218.png)
![N-[2-thiazolyl]-4-hydroxy-7-trifluoromethyl-3-quinoline-carboxamide](/img/structure/B8280220.png)
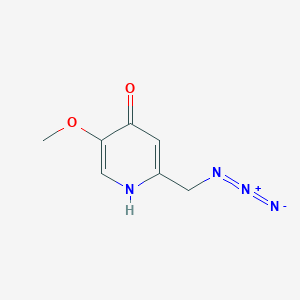
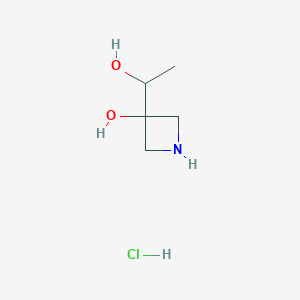
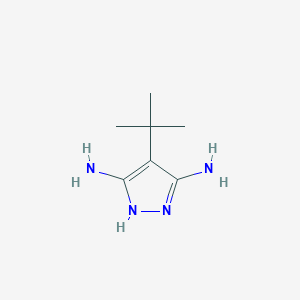
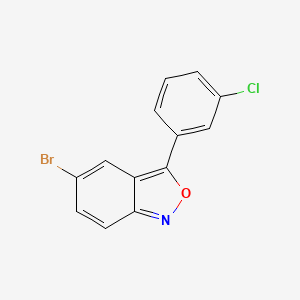
![2-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8280271.png)
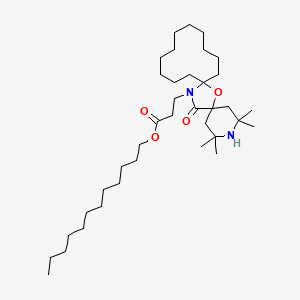
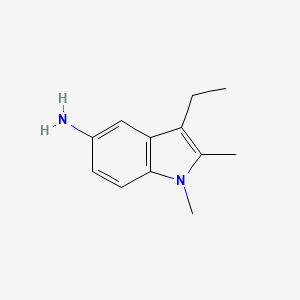
![[2-Chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol](/img/structure/B8280289.png)
